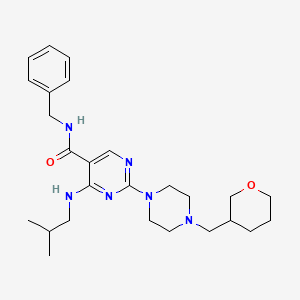
Piperphentonamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperphentonamine hydrochloride, also known as this compound, is a chemical compound with the molecular formula C21H23NO4.ClH and a molecular weight of 389.873 . It is an achiral compound with no defined stereocenters . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of piperphentonamine hydrochloride involves several steps. The primary synthetic route includes the reaction of 1-penten-3-one with 2-(1,3-benzodioxol-5-yl)ethylmethylamine, followed by the addition of 4-hydroxyphenyl and hydrochloride to form the final product . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial production methods for this compound may vary, but they generally involve large-scale synthesis using similar reaction pathways as the laboratory methods. The industrial processes are optimized for higher efficiency and cost-effectiveness, often incorporating advanced technologies and equipment to maximize production output.
Análisis De Reacciones Químicas
Piperphentonamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halogens and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Piperphentonamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and signaling pathways . In medicine, this compound is investigated for its potential therapeutic uses, including its effects on neurotransmitter systems and its potential as a treatment for certain medical conditions .
In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable compound for research and development in multiple fields.
Mecanismo De Acción
The mechanism of action of piperphentonamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Piperphentonamine hydrochloride can be compared with other similar compounds, such as piperidine derivatives and other amine-containing compounds. Some similar compounds include piperidine, piperazine, and phenethylamine . While these compounds share certain structural features, this compound is unique in its specific chemical structure and properties, which contribute to its distinct applications and effects.
Propiedades
Número CAS |
136467-36-2 |
|---|---|
Fórmula molecular |
C21H24ClNO4 |
Peso molecular |
389.87 |
Nombre IUPAC |
(E)-5-((2-(benzo[d][1,3]dioxol-5-yl)ethyl)(methyl)amino)-1-(4-hydroxyphenyl)pent-1-en-3-one hydrochloride |
InChI |
InChI=1S/C21H23NO4.ClH/c1-22(12-10-17-5-9-20-21(14-17)26-15-25-20)13-11-19(24)8-4-16-2-6-18(23)7-3-16;/h2-9,14,23H,10-13,15H2,1H3;1H/b8-4+; |
Clave InChI |
MXVIFUCWSSCOCK-ZFXMFRGYSA-N |
SMILES |
O=C(CCN(CCC1=CC=C(OCO2)C2=C1)C)/C=C/C3=CC=C(O)C=C3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PPTA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)





![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)

